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Introduction: Duchenne Muscular Dystrophy (DMD) is a severe, X-linked genetic disorder

characterized by progressive muscle degeneration and weakness due to the absence of the

dystrophin protein. The therapeutic landscape for DMD is rapidly evolving, with several novel

therapies recently approved or in late-stage clinical development. This guide provides a

comparative overview of the efficacy of these emerging treatments, including gene therapies,

exon-skipping oligonucleotides, and histone deacetylase (HDAC) inhibitors. The information

presented is intended for researchers, scientists, and drug development professionals to

facilitate an objective assessment of the current and future treatment options for DMD.

It is important to clarify that the compound GSK894490A, a ghrelin receptor agonist, has no

established connection to Duchenne Muscular Dystrophy based on publicly available data.

GlaxoSmithKline's prior involvement in DMD research focused on an antisense oligonucleotide,

drisapersen (GSK2402968), for which development was terminated after failing to meet its

primary endpoint in a Phase III trial.[1][2][3] Therefore, this guide will focus on a comparison of

current and emerging novel DMD therapies.

I. Gene Replacement Therapies
Gene therapies aim to introduce a functional, albeit shortened, version of the dystrophin gene

(micro-dystrophin) to muscle cells using an adeno-associated virus (AAV) vector.
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Therapy Name
(Sponsor)

Clinical Trial
Identifier

Age Group
Primary
Endpoint

Key Findings

Delandistrogene

moxeparvovec

(Elevidys)

(Sarepta

Therapeutics)

NCT03375164

(Phase 1/2),

NCT05096221

(EMBARK,

Phase 3)

4-7 years

Change in North

Star Ambulatory

Assessment

(NSAA) total

score

Phase 3 did not

meet the primary

endpoint at 52

weeks. However,

statistically

significant

improvements

were observed in

secondary

endpoints like

time to rise and

10-meter

walk/run time.[4]

[5] Long-term

follow-up of a

Phase 1 study

showed

sustained

functional

benefits and a

favorable safety

profile over 5

years.[5]

Fordadistrogene

movaparvovec

(PF-06939926)

(Pfizer)

NCT03362502

(Phase 1b)

6-12 years Safety and

tolerability

Showed robust

expression of

mini-dystrophin

at 1 year.[6]

Preliminary data

suggested

durable and

statistically

significant

improvements in

NSAA scores 12
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months post-

infusion.[7]

GNT-0004

(Genethon)
Phase 1/2/3 6-10 years

Safety and

efficacy

The optimal dose

demonstrated

microdystrophin

protein

expression at 8

weeks post-

treatment with

good tolerance

and a proven

clinical benefit,

leading to the

initiation of a

pivotal Phase III

trial.[1]

Experimental Protocols:

Study Design: The clinical trials for gene therapies are typically multi-center, open-label, or

randomized, double-blind, placebo-controlled studies.[4][6][8]

Patient Population: Participants are ambulatory boys with a confirmed DMD diagnosis.[6][8]

Key inclusion criteria often involve a specific age range and stable corticosteroid use.[8]

Intervention: A single intravenous infusion of the AAV vector carrying the micro-dystrophin

gene is administered.[5][8]

Outcome Measures:

Primary: Safety and tolerability are primary endpoints in early-phase trials.[6] In later

phases, the primary efficacy endpoint is often the change from baseline in the North Star

Ambulatory Assessment (NSAA) total score.[4]

Secondary: Include functional measures such as the time to rise from the floor, 10-meter

walk/run test, and quantification of mini-dystrophin expression in muscle biopsies via
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immunofluorescence or western blot.[4][6]
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Caption: AAV-mediated gene therapy for DMD.

II. Exon-Skipping Therapies
Antisense oligonucleotides (ASOs) are designed to bind to a specific exon in the dystrophin

pre-mRNA, causing it to be "skipped" during mRNA processing. This can restore the reading

frame and allow for the production of a truncated but functional dystrophin protein.

Efficacy Data:

Therapy Name
(Target Exon)

Sponsor
Dystrophin
Increase (from
baseline)

Approval Status

Eteplirsen (Exon 51) Sarepta Therapeutics
~0.93% after 180

weeks
FDA Approved

Golodirsen (Exon 53) Sarepta Therapeutics
~0.92% after 48

weeks[9]
FDA Approved

Viltolarsen (Exon 53) NS Pharma
5.7% - 5.9% after 24

weeks[9]
FDA Approved

Casimersen (Exon 45) Sarepta Therapeutics

Data demonstrated an

increase in dystrophin

production reasonably

likely to predict clinical

benefit[10]

FDA Approved
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Experimental Protocols:

Study Design: Clinical trials for exon-skipping therapies often involve a dose-finding phase

followed by an open-label extension.[9]

Patient Population: Ambulatory DMD patients with a confirmed mutation amenable to

skipping a specific exon.

Intervention: Weekly intravenous infusions of the ASO.

Outcome Measures: The primary endpoint for accelerated approval is typically the increase

in dystrophin protein levels in skeletal muscle, as measured by western blot or

immunofluorescence on muscle biopsy samples.[9] Clinical benefit, including improved

motor function, is assessed in post-marketing studies.[10]
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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